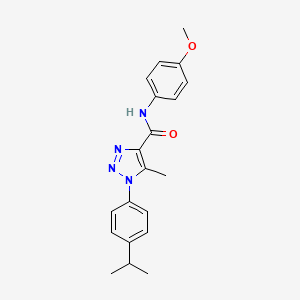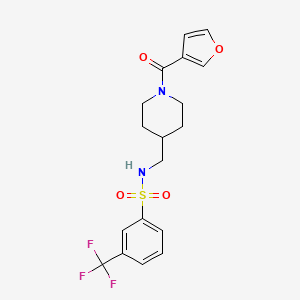![molecular formula C16H22N2O2 B2760006 N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide CAS No. 2097863-01-7](/img/structure/B2760006.png)
N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide” is a chemical compound that belongs to the class of benzoxazepine derivatives . It is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond .
Synthesis Analysis
The synthesis of such compounds involves a multicomponent reaction, specifically the Ugi reaction, followed by a Mitsunobu cyclization . This process is operationally simple and can be performed in 2-3 steps . The Ugi reaction involves an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by a seven-membered heterocyclic ring system, a fused aromatic group, and the group –N–C(=O)–, similar to a protein amide bond . This structure is typical of benzoxazepine derivatives .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of this compound are the Ugi reaction and the Mitsunobu reaction . The Ugi reaction involves an ortho-(benzyloxy)benzylamine, glycolic acid, an isocyanide, and an aldehyde . The Mitsunobu reaction is a cyclization process that follows the Ugi reaction .科学的研究の応用
Novel H3 Receptor Antagonists
Research has identified compounds like GSK189254 as novel histamine H3 receptor antagonists with high affinity for human and rat H3 receptors. These compounds are significantly selective against other targets and exhibit potent functional antagonism and inverse agonism at the human recombinant H3 receptor. They have demonstrated improvements in cognitive performance in preclinical models, suggesting potential therapeutic applications for dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Antitumor Activity of Benzothiazole Derivatives
Another area of interest is the synthesis and evaluation of benzothiazole derivatives for antitumor activity. Compounds bearing different heterocyclic ring systems have been synthesized, showing considerable anticancer activity against various cancer cell lines. This highlights the compound's role in developing potential anticancer therapies (Yurttaş et al., 2015).
Mesoionic Compounds with Potential Anti-inflammatory Activity
Studies have also explored the synthesis and properties of mesoionic compounds derived from similar structural frameworks, showing inhibitory activities against collagen-induced aggregation of rabbit blood platelets. These heterocycles could offer a new pathway for developing anti-inflammatory agents (Nagamatsu et al., 1993).
Synthesis of Novel Heterocyclic Compounds for Antitumor and Antibacterial Activities
The chemical framework of N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide has been utilized in synthesizing novel heterocyclic compounds with potential antitumor and antibacterial activities. This includes the creation of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, underscoring the versatility of the compound in medicinal chemistry applications (Albratty et al., 2017).
Exploration of Dibenzoxepine Derivatives
Dibenzoxepine derivatives have been synthesized and assayed for antiinflammatory activity, indicating the compound's potential utility in developing new anti-inflammatory agents. This research further expands the chemical compound's application scope in addressing inflammation-related disorders (Ackrell et al., 1978).
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthetic methods. Given the wide range of biological activities associated with benzoxazepine derivatives , there is potential for this compound to be used in the development of new therapeutic agents.
特性
IUPAC Name |
N-cyclopentyl-2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(17-14-6-2-3-7-14)12-18-9-10-20-15-8-4-1-5-13(15)11-18/h1,4-5,8,14H,2-3,6-7,9-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKHLLSFZBKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)
![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)
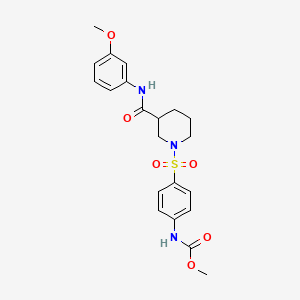
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)
![5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2759931.png)
![3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2759932.png)
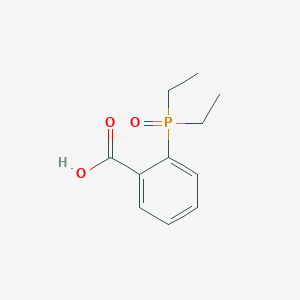
![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2759936.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2759937.png)
![N-(4-methoxyphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2759940.png)
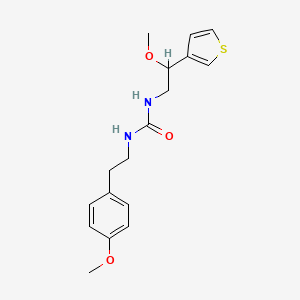
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2759942.png)
